N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.: 1052530-66-1
VCID: VC6413150
InChI: InChI=1S/C21H24BrN3OS.ClH/c1-24(2)13-6-14-25(20(26)12-9-16-7-4-3-5-8-16)21-23-18-11-10-17(22)15-19(18)27-21;/h3-5,7-8,10-11,15H,6,9,12-14H2,1-2H3;1H
SMILES: CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)CCC3=CC=CC=C3.Cl
Molecular Formula: C21H25BrClN3OS
Molecular Weight: 482.87

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE

CAS No.: 1052530-66-1

Cat. No.: VC6413150

Molecular Formula: C21H25BrClN3OS

Molecular Weight: 482.87

* For research use only. Not for human or veterinary use.

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE - 1052530-66-1

Specification

CAS No. 1052530-66-1
Molecular Formula C21H25BrClN3OS
Molecular Weight 482.87
IUPAC Name N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenylpropanamide;hydrochloride
Standard InChI InChI=1S/C21H24BrN3OS.ClH/c1-24(2)13-6-14-25(20(26)12-9-16-7-4-3-5-8-16)21-23-18-11-10-17(22)15-19(18)27-21;/h3-5,7-8,10-11,15H,6,9,12-14H2,1-2H3;1H
Standard InChI Key MKFCFIJTROTFCH-UHFFFAOYSA-N
SMILES CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)CCC3=CC=CC=C3.Cl

Introduction

IUPAC Name

The IUPAC name of the compound is N-(6-Bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenylpropanamide hydrochloride.

Molecular Formula

The molecular formula is C19H23BrClN3OS, indicating the presence of bromine, chlorine, nitrogen, oxygen, and sulfur atoms.

Molecular Weight

The molecular weight is approximately 456.83 g/mol, calculated based on its atomic composition.

Structural Features

The compound contains:

  • A benzothiazole ring substituted with a bromine atom at position 6.

  • A phenylpropanamide group attached to the benzothiazole nucleus.

  • A dimethylamino propyl chain, which enhances solubility and may influence pharmacokinetics.

General Synthetic Route

The synthesis of this compound typically involves:

  • Bromination of benzothiazole derivatives: The bromine atom is introduced at the 6th position of the benzothiazole ring using brominating agents like bromine or N-bromosuccinimide.

  • Amidation reaction: The benzothiazole derivative undergoes amidation with a phenylpropanoyl chloride derivative.

  • Introduction of the dimethylamino group: The final step involves alkylation or reductive amination to attach the dimethylamino propyl chain.

Purification

Post-synthesis, the compound can be purified using recrystallization or chromatography techniques to ensure high purity for biological evaluation.

Potential Pharmacological Applications

Compounds with similar structures have been explored for:

  • Antimicrobial activity: Benzothiazole derivatives are known for their antibacterial and antifungal properties .

  • Anti-inflammatory effects: Related compounds exhibit inhibition of enzymes like cyclooxygenase or lipoxygenase .

  • CNS activity: The dimethylamino group may enhance blood-brain barrier penetration, making it a candidate for neurological studies.

Mechanism of Action

While specific data for this compound is unavailable, benzothiazole derivatives often interact with biological targets such as enzymes or receptors due to their planar aromatic structure and electron-rich heteroatoms.

Spectroscopic Methods

To confirm the structure:

  • NMR (Nuclear Magnetic Resonance): Proton and carbon signals would confirm the presence of aromatic rings, amide groups, and dimethylamino chains.

  • Mass Spectrometry (MS): Provides molecular ion peaks corresponding to M+M+.

  • Infrared (IR) Spectroscopy: Identifies functional groups such as amides (C=OC=O) and aromatic rings (C=CC=C).

Chromatography

High-performance liquid chromatography (HPLC) can be employed for purity assessment.

Table: Comparative Biological Activities of Related Compounds

CompoundActivityTarget Organism/Enzyme
Benzothiazole derivativesAntibacterialStaphylococcus aureus
Phenylpropanamide derivativesAnti-inflammatoryCyclooxygenase enzymes
Dimethylamino-containing compoundsCNS activityNeurotransmitter receptors

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